1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one
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Overview
Description
1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one is a complex organic compound that features a benzo[d]thiazole moiety, an azetidine ring, and a fluorophenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one typically involves multiple steps:
Formation of Benzo[d]thiazole Moiety: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Azetidine Ring Formation: The azetidine ring can be introduced via a nucleophilic substitution reaction involving a suitable azetidine precursor.
Coupling Reactions: The benzo[d]thiazole and azetidine intermediates are then coupled using appropriate reagents and conditions to form the desired compound.
Introduction of Fluorophenyl Sulfonyl Group: The final step involves the sulfonylation of the intermediate with 4-fluorobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzo[d]thiazole and fluorophenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, sulfonyl chlorides, and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where benzo[d]thiazole derivatives have shown efficacy.
Biological Studies: It can be used as a probe to study biological pathways and interactions involving the benzo[d]thiazole and azetidine moieties.
Materials Science: The compound’s unique structure may make it suitable for use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[d]thiazole moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-((4-chlorophenyl)sulfonyl)butan-1-one: Similar structure but with a chlorine atom instead of fluorine.
1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-((4-methylphenyl)sulfonyl)butan-1-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl sulfonyl group in 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one imparts unique chemical and physical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
1-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-4-(4-fluorophenyl)sulfonylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S2/c21-14-7-9-16(10-8-14)29(25,26)11-3-6-19(24)23-12-15(13-23)27-20-22-17-4-1-2-5-18(17)28-20/h1-2,4-5,7-10,15H,3,6,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCWDRJEJIDYSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F)OC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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